![molecular formula C16H20BrNO4 B3039097 Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid CAS No. 959575-40-7](/img/structure/B3039097.png)
Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
“Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid” is a biochemical compound used for proteomics research . It’s a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Boronic esters, including “Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid”, can undergo various chemical reactions. Protodeboronation is one such reaction . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
Boronic acids and their esters, including “Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid”, are only marginally stable in water. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy . However, these compounds are only marginally stable in water .
Organic Synthesis
Pinacol boronic esters, a category to which this compound belongs, are highly valuable building blocks in organic synthesis . They are used in many protocols for the functionalizing deboronation of alkyl boronic esters .
Protodeboronation
Protodeboronation is a process that is not well developed but is crucial in organic synthesis . This compound, being a pinacol boronic ester, can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Synthesis of Δ8-THC and Cholesterol
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUUULGBKMLMR-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.